molecular formula C19H21N3O3 B3911268 2-[(E)-{[4-(2-methoxyphenyl)piperazin-1-yl]imino}methyl]benzoic acid CAS No. 303095-58-1

2-[(E)-{[4-(2-methoxyphenyl)piperazin-1-yl]imino}methyl]benzoic acid

Cat. No.: B3911268
CAS No.: 303095-58-1
M. Wt: 339.4 g/mol
InChI Key: MYEPOEGBNGCBAR-XSFVSMFZSA-N
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Description

2-[(E)-{[4-(2-methoxyphenyl)piperazin-1-yl]imino}methyl]benzoic acid is a complex organic compound that belongs to the class of benzoic acids It is characterized by the presence of a piperazine ring substituted with a 2-methoxyphenyl group and an imine linkage to a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-{[4-(2-methoxyphenyl)piperazin-1-yl]imino}methyl]benzoic acid typically involves the following steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of 2-methoxyphenylamine with piperazine under controlled conditions to form 4-(2-methoxyphenyl)piperazine.

    Imine Formation: The piperazine derivative is then reacted with benzaldehyde to form the imine linkage. This reaction is typically carried out in the presence of an acid catalyst to facilitate the formation of the imine bond.

    Benzoic Acid Attachment: Finally, the imine derivative is reacted with benzoic acid or its derivatives under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-{[4-(2-methoxyphenyl)piperazin-1-yl]imino}methyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the reduction of the imine group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed

    Oxidation: Formation of oxides and carboxylic acids.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated and other substituted derivatives.

Scientific Research Applications

2-[(E)-{[4-(2-methoxyphenyl)piperazin-1-yl]imino}methyl]benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(E)-{[4-(2-methoxyphenyl)piperazin-1-yl]imino}methyl]benzoic acid involves its interaction with alpha1-adrenergic receptors. The compound binds to these G-protein-coupled receptors, leading to the modulation of various physiological responses such as smooth muscle contraction in blood vessels and the lower urinary tract . The binding affinity and selectivity of the compound are influenced by its molecular structure, particularly the presence of the piperazine and methoxyphenyl groups.

Comparison with Similar Compounds

Similar Compounds

    Trazodone: An arylpiperazine-based compound used as an antidepressant.

    Naftopidil: Another alpha1-adrenergic receptor antagonist used to treat benign prostatic hyperplasia.

    Urapidil: A compound with similar receptor affinity, used to manage hypertension.

Uniqueness

2-[(E)-{[4-(2-methoxyphenyl)piperazin-1-yl]imino}methyl]benzoic acid is unique due to its specific structural features that confer high binding affinity and selectivity for alpha1-adrenergic receptors. This makes it a promising candidate for further development in therapeutic applications .

Properties

IUPAC Name

2-[(E)-[4-(2-methoxyphenyl)piperazin-1-yl]iminomethyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3/c1-25-18-9-5-4-8-17(18)21-10-12-22(13-11-21)20-14-15-6-2-3-7-16(15)19(23)24/h2-9,14H,10-13H2,1H3,(H,23,24)/b20-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYEPOEGBNGCBAR-XSFVSMFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)N=CC3=CC=CC=C3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1N2CCN(CC2)/N=C/C3=CC=CC=C3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>50.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47204474
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

303095-58-1
Record name 2-(((4-(2-METHOXYPHENYL)-1-PIPERAZINYL)IMINO)METHYL)BENZOIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(E)-{[4-(2-methoxyphenyl)piperazin-1-yl]imino}methyl]benzoic acid
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